N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The initial step involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide.
Substitution Reaction: This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, DMF, LiH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent for diseases such as Alzheimer’s.
Antibacterial and Antifungal Agents: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antibiotics.
Anti-inflammatory Properties: It is also studied for its anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound is an intermediate in the synthesis of the target compound and shares similar structural features.
N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: These compounds also exhibit antibacterial properties and are structurally related.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide is unique due to its specific combination of the benzodioxin moiety and the sulfonamide group, which imparts distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C21H25N3O7S2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide |
InChI |
InChI=1S/C21H25N3O7S2/c1-32(26,27)24(17-7-8-19-20(15-17)31-14-13-30-19)16-21(25)22-9-11-23(12-10-22)33(28,29)18-5-3-2-4-6-18/h2-8,15H,9-14,16H2,1H3 |
InChI Key |
LEGRXKQBCVYVRW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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